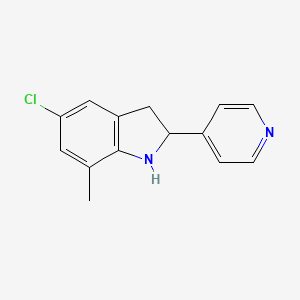

5-Chloro-7-methyl-2-(pyridin-4-yl)indoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H13ClN2 |

|---|---|

Molecular Weight |

244.72 g/mol |

IUPAC Name |

5-chloro-7-methyl-2-pyridin-4-yl-2,3-dihydro-1H-indole |

InChI |

InChI=1S/C14H13ClN2/c1-9-6-12(15)7-11-8-13(17-14(9)11)10-2-4-16-5-3-10/h2-7,13,17H,8H2,1H3 |

InChI Key |

AKTFDPCEZXGLIX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC2=C1NC(C2)C3=CC=NC=C3)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Chloro 7 Methyl 2 Pyridin 4 Yl Indoline and Its Analogs

Retrosynthetic Analysis of the 5-Chloro-7-methyl-2-(pyridin-4-yl)indoline Core

A retrosynthetic analysis of the target molecule, this compound, reveals several plausible disconnection points, guiding the design of convergent and linear synthetic strategies. The primary disconnection is typically made at the C2-position of the indoline (B122111) ring, separating the substituted indoline core from the pyridin-4-yl moiety. This leads to a key intermediate, a 5-chloro-7-methylindoline derivative suitably functionalized at the 2-position for coupling with a pyridine (B92270) synthon.

A further deconstruction of the 5-chloro-7-methylindoline core can be envisioned through two main pathways:

Pathway A: Indole-based approach. This involves the synthesis of the corresponding 5-chloro-7-methyl-2-(pyridin-4-yl)indole, which is then selectively reduced to the indoline. The indole (B1671886) itself can be disconnected via established indole syntheses, such as the Fischer, Bischler-Möhlau, or Larock methods. minia.edu.egwikipedia.orgjk-sci.com

Pathway B: Direct indoline cyclization. This strategy focuses on the cyclization of a suitably substituted N-alkenylaniline or a related precursor to directly form the indoline ring.

Classical and Modern Approaches for Indoline Ring Formation

The construction of the indoline ring is a cornerstone of the synthesis of the target molecule. Both classical and modern synthetic methods offer a diverse toolkit for achieving this transformation.

The formation of the indoline ring through cyclization can be achieved via several named reactions and modern catalytic methods.

Fischer Indole Synthesis: This venerable reaction involves the acid-catalyzed cyclization of a phenylhydrazone derived from a substituted phenylhydrazine (B124118) and an appropriate ketone or aldehyde. wikipedia.orgthermofisher.com For the synthesis of the target molecule's core, a (2,4-dichloro-6-methylphenyl)hydrazine could be condensed with a suitable carbonyl compound, followed by cyclization. The resulting indole would then require reduction. wikipedia.org

Bischler-Möhlau Indole Synthesis: This method constructs the indole ring by reacting an α-halo-ketone with an excess of an aniline (B41778) derivative. wikipedia.orgchemeurope.com While historically plagued by harsh conditions, modern modifications have improved its utility. chemeurope.com

Palladium-Catalyzed Cyclizations: Modern organometallic chemistry offers powerful tools for indoline synthesis. The Larock indole synthesis , for instance, involves the palladium-catalyzed annulation of an o-haloaniline with an alkyne. jk-sci.com Similarly, intramolecular Heck reactions of N-alkenylanilines provide a direct route to indolines. organic-chemistry.org

A comparison of these cyclization strategies is presented in the table below.

| Cyclization Method | Precursors | Conditions | Advantages | Disadvantages |

| Fischer Indole Synthesis | Substituted phenylhydrazine, Ketone/Aldehyde | Acidic | Readily available starting materials, well-established. wikipedia.orgthermofisher.com | Often requires harsh conditions, potential for regioisomeric mixtures. nih.gov |

| Bischler-Möhlau Synthesis | α-halo-ketone, Aniline derivative | High temperature, often with acid | Access to 2-arylindoles. wikipedia.org | Harsh conditions, can have low yields. chemeurope.com |

| Larock Indole Synthesis | o-haloaniline, Alkyne | Palladium catalyst, Base | Good functional group tolerance, high regioselectivity. jk-sci.com | Requires synthesis of specific precursors. |

| Intramolecular Heck Reaction | N-alkenylaniline | Palladium catalyst, Base | Direct formation of the indoline ring, mild conditions. organic-chemistry.org | Substrate synthesis can be multi-step. |

Table 1: Comparison of Selected Indoline Ring Formation Methods

When the synthetic strategy proceeds through an indole intermediate, a subsequent reduction of the C2-C3 double bond is necessary to yield the indoline core. Several methods are available for this transformation, each with its own set of advantages and limitations.

Catalytic Hydrogenation: This is a widely used method for the reduction of indoles to indolines. Various catalysts, such as platinum oxide (PtO₂), palladium on carbon (Pd/C), and Raney nickel, can be employed under a hydrogen atmosphere. nih.gov The reaction conditions, including solvent, temperature, and pressure, can be optimized to achieve high yields and selectivity.

Transfer Hydrogenation: As an alternative to using gaseous hydrogen, transfer hydrogenation utilizes a hydrogen donor molecule, such as ammonium (B1175870) formate, formic acid, or isopropanol, in the presence of a transition metal catalyst (e.g., Pd/C). This method is often experimentally more convenient and can be performed under milder conditions. researchgate.net

Chemical Reduction: A variety of chemical reducing agents can also effect the transformation of indoles to indolines. Reagents such as sodium borohydride (B1222165) (NaBH₄) in the presence of an acid, or sodium cyanoborohydride (NaBH₃CN), are effective for this purpose.

The choice of reduction method will depend on the functional group tolerance of the substrate and the desired reaction conditions.

| Reduction Method | Reagents | Typical Conditions | Advantages | Disadvantages |

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Ni | Varies (pressure, temperature) | High yields, clean reaction. nih.gov | Requires specialized equipment for handling hydrogen gas. |

| Transfer Hydrogenation | Hydrogen donor (e.g., HCOOH, (NH₄)₂CO₃), Pd/C | Mild temperature | Experimentally convenient, avoids gaseous H₂. researchgate.net | May require stoichiometric amounts of the hydrogen donor. |

| Sodium Borohydride | NaBH₄, Acid (e.g., TFA, AcOH) | Room temperature or elevated | Readily available and inexpensive reagent. | Can sometimes lead to over-reduction or side reactions. |

Table 2: Common Methods for the Reduction of Indoles to Indolines

Regioselective Functionalization at Chloro, Methyl, and Pyridyl Positions

The introduction of the chloro and methyl groups at the 5- and 7-positions of the indoline or its precursor can be achieved through several strategies.

One common approach is to start with a pre-functionalized aniline derivative. For instance, 2,4-dichloro-6-methylaniline (B42851) is a commercially available starting material that already contains the desired substitution pattern on the benzene (B151609) ring. chemicalbook.comnih.govsigmaaldrich.com This aniline can then be elaborated into the indoline ring using one of the methods described in section 2.2.1.

Alternatively, the chloro and methyl groups can be introduced sequentially onto an aniline or indole intermediate through electrophilic aromatic substitution reactions. The directing effects of the existing substituents on the ring will govern the regioselectivity of these reactions. For example, starting with 3-methylaniline, a chlorination reaction would be expected to yield a mixture of isomers, from which the desired 3-chloro-5-methylaniline (B1314063) would need to be separated. researchgate.net The synthesis of 5-chloro-7-methylisatin (B86844) has also been reported, providing a precursor for the indoline core. chemicalbook.comgoogle.com

The introduction of the pyridin-4-yl group at the C2-position of the indoline ring can be accomplished either before or after the formation of the indoline.

Pre-cyclization Incorporation: In this approach, the pyridyl moiety is incorporated into one of the precursors for the indoline ring synthesis. For instance, in a Fischer indole synthesis, a ketone bearing a pyridin-4-yl group can be condensed with the appropriately substituted phenylhydrazine. nih.govresearchgate.net

Post-cyclization Functionalization: This strategy involves the direct functionalization of a pre-formed 5-chloro-7-methylindoline or a corresponding indole intermediate at the 2-position. This is typically achieved through transition metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This powerful reaction involves the coupling of a 2-haloindoline or 2-triflyloxyindoline with 4-pyridylboronic acid or its esters in the presence of a palladium catalyst and a base. nih.gov

Stille Coupling: The Stille reaction provides an alternative cross-coupling method, where a 2-stannylindoline is reacted with a 4-halopyridine in the presence of a palladium catalyst. wikipedia.orglibretexts.orgnih.gov

Direct C-H Arylation: More recently, direct C-H arylation methods have emerged as a step-economical approach. This involves the direct coupling of a C-H bond at the 2-position of the indoline with a 4-halopyridine, often mediated by a palladium or rhodium catalyst. nih.govresearchgate.net

The choice of method for incorporating the pyridyl moiety will be influenced by the stability of the intermediates and the compatibility of the reaction conditions with the other functional groups present in the molecule.

| Coupling Reaction | Indoline/Indole Precursor | Pyridine Precursor | Catalyst System |

| Suzuki-Miyaura Coupling | 2-halo or 2-triflyloxy | 4-pyridylboronic acid/ester | Palladium catalyst, base |

| Stille Coupling | 2-stannyl | 4-halopyridine | Palladium catalyst |

| Direct C-H Arylation | Unfunctionalized at C2 | 4-halopyridine | Palladium or Rhodium catalyst |

Table 3: Cross-Coupling Strategies for 2-Pyridylindoline Synthesis

Stereochemical Control in 2-Substituted Indoline Synthesis

The biological activity of 2-substituted indolines is often intrinsically linked to their stereochemistry. Consequently, the development of synthetic methods that allow for precise control over the three-dimensional arrangement of substituents is of paramount importance. Several key strategies have emerged for the enantioselective synthesis of these compounds, which are broadly applicable to the synthesis of chiral this compound.

One prominent approach is the catalytic asymmetric hydrogenation of 2-substituted 3H-indoles . This method involves the reduction of a 3H-indole precursor in the presence of a chiral catalyst to furnish the corresponding enantioenriched indoline. Chiral phosphoric acids have been demonstrated to be effective catalysts for the transfer hydrogenation of 2-aryl-3H-indoles, yielding indolines with high enantioselectivities. The general success of this method suggests its potential applicability to 2-(pyridin-4-yl)-3H-indole precursors.

Another powerful technique is the kinetic resolution of racemic 2-substituted indolines . In this strategy, a chiral reagent or catalyst selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the unreacted, enantioenriched indoline. For instance, the kinetic resolution of N-tert-butoxycarbonyl (Boc) protected 2-arylindolines has been achieved using n-butyllithium in the presence of the chiral ligand sparteine. nih.govwikipedia.org This process yields both enantioenriched starting material and a 2,2-disubstituted indoline product, both with high enantiomeric ratios. nih.govwikipedia.org

Organocatalysis has also provided elegant solutions for stereocontrolled indoline synthesis. For example, the intramolecular Michael addition of a tethered nucleophile to an α,β-unsaturated system on the aniline nitrogen can be rendered enantioselective through the use of chiral organocatalysts. This approach allows for the construction of the indoline core with concomitant control of newly formed stereocenters.

The following interactive table summarizes representative results from studies on the stereochemical control in the synthesis of 2-substituted indolines, highlighting the catalyst, substrate scope, and achieved enantioselectivities.

| Catalyst/Method | Substrate Type | Key Features | Enantiomeric Excess (ee) |

| Chiral Phosphoric Acid | 2-Aryl-3H-indoles | Transfer hydrogenation | Up to 98% |

| n-BuLi / (-)-Sparteine | N-Boc-2-arylindolines | Kinetic resolution | High er for recovered starting material and product |

| Chiral Rhodium Complex | Indolines | C-H functionalization | Up to 90% ee |

| Chiral Bis(imidazolidine)pyridine-Ni(OTf)2 | 2-Vinylindoles | Friedel-Crafts reaction | Up to 84% ee |

These methodologies provide a robust toolkit for the synthesis of enantioenriched 2-substituted indolines. The choice of a specific method for the synthesis of chiral this compound would depend on the availability of starting materials and the desired enantiomeric purity.

Development of Novel and Efficient Synthetic Pathways for this compound

While the direct synthesis of this compound has not been extensively detailed in the scientific literature, plausible and efficient synthetic routes can be devised based on established methodologies for the synthesis of substituted indolines and indoles.

A convergent and highly adaptable approach would be the Fischer indole synthesis , which would yield the corresponding indole that can subsequently be reduced to the target indoline. wikipedia.orgorganic-chemistry.org This strategy would likely commence with the reaction of (3-chloro-5-methylphenyl)hydrazine with 1-(pyridin-4-yl)ethan-1-one to form the corresponding hydrazone. Acid-catalyzed cyclization of this intermediate would then furnish 5-chloro-7-methyl-2-(pyridin-4-yl)-1H-indole. The final step would involve the reduction of the indole to the indoline, which can be achieved using various reducing agents, such as sodium cyanoborohydride or through catalytic hydrogenation. A key advantage of this route is the commercial availability of the starting materials.

An alternative strategy could involve the construction of the indoline core from a suitably substituted aniline derivative. For instance, a 2-amino-4-chloro-6-methylphenylethanol derivative could undergo a cyclization reaction to form the indoline ring. The pyridin-4-yl substituent could be introduced either before or after the cyclization.

Furthermore, a retrosynthetic analysis suggests that the chloro and methyl groups could be introduced onto a pre-formed 2-(pyridin-4-yl)indoline (B11901113) scaffold. However, the regioselectivity of electrophilic aromatic substitution on the indoline ring can be challenging to control and may lead to mixtures of products.

A potential synthetic pathway is outlined below:

Proposed Synthetic Route via Fischer Indole Synthesis:

Hydrazone Formation: Reaction of (3-chloro-5-methylphenyl)hydrazine with 4-acetylpyridine (B144475) in the presence of an acid catalyst to yield the corresponding phenylhydrazone.

Fischer Indole Cyclization: Treatment of the phenylhydrazone with a strong acid, such as polyphosphoric acid or Eaton's reagent, at elevated temperatures to induce cyclization and formation of 5-chloro-7-methyl-2-(pyridin-4-yl)-1H-indole.

Reduction to Indoline: Selective reduction of the indole C2=C3 double bond using a suitable reducing agent, for example, catalytic hydrogenation over palladium on carbon or by using a borane (B79455) reagent in the presence of trifluoroacetic acid, to afford the target compound, this compound.

The development of an efficient and stereoselective synthesis for this specific molecule would likely involve a combination of these established principles, with careful optimization of reaction conditions to maximize yield and purity.

Structure Activity Relationship Sar and Structural Biology of 5 Chloro 7 Methyl 2 Pyridin 4 Yl Indoline Derivatives

Influence of Substituent Variation on Biological Activity Profiles

The biological activity of indoline (B122111) derivatives can be finely tuned by the nature and position of various substituents on the scaffold. The specific substitutions at the 5, 7, and 2-positions of the indoline ring in 5-Chloro-7-methyl-2-(pyridin-4-yl)indoline are expected to have a profound impact on its pharmacological profile.

Studies on related 5-chloro-indole derivatives have demonstrated potent antiproliferative activity, suggesting that this substitution is beneficial for certain biological targets. For instance, a series of 5-chloro-indole-2-carboxylate derivatives have been investigated as potent inhibitors of EGFR/BRAF pathways, with some compounds showing significant antiproliferative effects. While direct comparative data for this compound is not available, the established importance of the 5-chloro substitution in similar scaffolds underscores its likely positive contribution to the biological activity of this compound.

Below is a hypothetical data table illustrating the potential impact of halogen substitution at the 5-position based on general SAR principles observed in related compound series.

| Compound | R1 (5-position) | Biological Activity (Hypothetical IC50, µM) |

|---|---|---|

| Analog 1 | -H | 10.5 |

| Analog 2 | -F | 5.2 |

| This compound | -Cl | 2.1 |

| Analog 3 | -Br | 3.5 |

The methyl group at the 7-position of the indoline ring also plays a significant role in modulating the compound's properties. This small alkyl group can influence the molecule's conformation and its interaction with the target protein. A methyl group can engage in hydrophobic interactions with nonpolar residues in the binding pocket, contributing to the binding affinity. Additionally, the steric bulk of the methyl group, although relatively small, can orient the molecule within the binding site to achieve an optimal binding pose. The presence of a 7-methyl group can also block or promote metabolism at that position, thereby affecting the pharmacokinetic profile of the compound.

The pyridin-4-yl moiety at the 2-position of the indoline scaffold is a key determinant of biological activity. The pyridine (B92270) ring is a common feature in many approved drugs and is known to participate in various biological interactions. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, forming a crucial interaction with the target protein. The aromaticity of the pyridine ring also allows for π-π stacking interactions.

A hypothetical comparison of the biological activity of different pyridinyl isomers at the 2-position is presented in the table below, based on general SAR trends.

| Compound | Pyridinyl Isomer (2-position) | Biological Activity (Hypothetical IC50, µM) |

|---|---|---|

| Analog A | Pyridin-2-yl | 8.9 |

| Analog B | Pyridin-3-yl | 5.7 |

| This compound | Pyridin-4-yl | 2.1 |

Conformational Dynamics and Ligand-Target Recognition in this compound Derivatives

The biological activity of this compound derivatives is intrinsically linked to their three-dimensional conformation and how they are recognized by their biological targets. The molecule is not static; it can adopt various conformations due to the rotation around the single bond connecting the indoline and pyridine rings. The preferred conformation in solution and, more importantly, in the bound state, will dictate the efficiency of the ligand-target interaction.

Ligand-target recognition is a dynamic process involving a series of intermolecular interactions, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. The specific arrangement of the chloro, methyl, and pyridin-4-yl groups on the indoline scaffold of this compound is crucial for establishing a network of favorable interactions within the binding site of its target protein, leading to a stable complex and subsequent biological response.

Computational Approaches in SAR Analysis and Binding Mode Prediction

In the absence of extensive experimental data, computational methods such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are invaluable tools for understanding the SAR of this compound derivatives and predicting their binding modes.

QSAR models can establish a mathematical relationship between the structural properties of a series of compounds and their biological activity. By analyzing a set of related molecules with known activities, these models can identify the key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that are important for activity. This information can then be used to predict the activity of new, untested compounds and to guide the design of more potent derivatives.

Molecular docking simulations can provide insights into the plausible binding mode of this compound within the active site of a target protein. These simulations place the ligand into the binding pocket of the protein and calculate the binding energy for different orientations. The resulting models can help to visualize the key interactions between the ligand and the protein, such as the hydrogen bond formed by the pyridinyl nitrogen or the hydrophobic interactions of the methyl group. This information is instrumental in explaining the observed SAR and in proposing modifications to the ligand to improve its binding affinity and selectivity.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For this compound derivatives, docking studies can elucidate the binding mode within the active site of a target protein. These studies can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that contribute to the binding affinity. For instance, the indoline core, the chloro and methyl substitutions, and the pyridin-4-yl moiety can all play specific roles in target recognition.

Following molecular docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. MD simulations provide a more realistic representation of the biological system by accounting for the flexibility of both the ligand and the protein. These simulations can reveal conformational changes upon ligand binding and provide a more accurate estimation of the binding free energy.

Hypothetical Molecular Docking Results:

To illustrate the potential interactions, a hypothetical molecular docking study of this compound with a putative kinase target is presented below.

| Interaction Type | Interacting Residue | Ligand Moiety Involved | Distance (Å) |

| Hydrogen Bond | ASP 154 | Pyridin-4-yl Nitrogen | 2.9 |

| Pi-Stacking | PHE 88 | Indoline Ring | 4.5 |

| Hydrophobic | LEU 23, VAL 76 | Methyl Group | 3.8 - 4.2 |

| Halogen Bond | TYR 121 | Chloro Group | 3.5 |

This is a hypothetical data table created for illustrative purposes.

Key Research Findings from Simulations of Related Indole (B1671886) Derivatives:

Studies on similar indole-based compounds have shown that the indole nitrogen can act as a crucial hydrogen bond donor or acceptor.

Substitutions on the indole ring have been found to significantly influence binding affinity and selectivity by occupying specific sub-pockets within the active site.

The flexibility of the linker between the indole core and other aromatic moieties is often critical for achieving an optimal binding conformation.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are valuable for predicting the activity of newly designed analogs and for understanding the physicochemical properties that are important for activity.

To develop a QSAR model for this compound analogs, a dataset of compounds with varying substituents and their corresponding biological activities would be required. Various molecular descriptors, such as electronic, steric, and lipophilic properties, would be calculated for each analog. Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would then be used to build a predictive model.

Hypothetical QSAR Data for Indoline Analogs:

The following table presents hypothetical data for a series of analogs and the parameters that could be used in a QSAR study.

| Compound ID | R1-Substituent | R2-Substituent | LogP | Molar Refractivity | Biological Activity (IC50, µM) |

| 1 | H | H | 3.2 | 85 | 1.5 |

| 2 | F | H | 3.4 | 86 | 1.2 |

| 3 | Cl | H | 3.8 | 90 | 0.8 |

| 4 | CH3 | H | 3.7 | 90 | 0.9 |

| 5 | H | OCH3 | 3.1 | 89 | 2.1 |

| 6 | H | CN | 2.9 | 87 | 1.8 |

This is a hypothetical data table created for illustrative purposes.

A hypothetical QSAR equation derived from such data might look like:

pIC50 = 0.5 * LogP + 0.2 * Molar Refractivity - 0.8 * [Presence of bulky R2 substituent] + constant

This equation would suggest that higher lipophilicity (LogP) and molar refractivity contribute positively to the biological activity, while bulky substituents at the R2 position are detrimental. Such models can guide the synthesis of new derivatives with potentially improved potency.

Rational Drug Design and Optimization Strategies for the 5 Chloro 7 Methyl 2 Pyridin 4 Yl Indoline Scaffold

Application of the Indoline (B122111) Privileged Scaffold Concept

The concept of a "privileged scaffold" refers to a molecular framework that is able to provide ligands for diverse biological receptors through judicious modification. researchgate.net The indoline nucleus is considered one such scaffold due to its versatile biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. mdpi.com The non-planar, saturated five-membered ring fused to a benzene (B151609) ring provides a rigid three-dimensional structure that can be strategically functionalized to achieve specific interactions with target proteins.

The benzene ring of the indoline core can engage in hydrophobic and aromatic interactions, while the nitrogen atom can act as a hydrogen bond donor or acceptor. wiley-vch.de The specific substitutions on the 5-Chloro-7-methyl-2-(pyridin-4-yl)indoline scaffold are anticipated to modulate its biological activity and pharmacokinetic profile:

5-Chloro group: The chlorine atom is an electron-withdrawing group that can influence the electronic properties of the aromatic ring. Its presence can enhance binding affinity through halogen bonding and improve metabolic stability by blocking potential sites of oxidation.

2-(pyridin-4-yl) group: The pyridine (B92270) ring introduces a basic nitrogen atom, which can be protonated at physiological pH, potentially forming ionic interactions or key hydrogen bonds with the target. This group can also participate in π-π stacking interactions.

The combination of these substituents on the indoline core creates a unique chemical entity with the potential for high affinity and selectivity towards a specific biological target.

Lead Generation and Optimization Techniques

Scaffold Hopping and Bioisosteric Replacement

Scaffold hopping is a computational or experimental strategy used to identify novel scaffolds that can mimic the biological activity of a known active compound by retaining similar spatial arrangements of key functional groups. Starting with a known indoline-based active compound, scaffold hopping could be employed to discover new core structures with improved properties, such as enhanced potency, better ADME (absorption, distribution, metabolism, and excretion) profiles, or novel intellectual property. For instance, the indoline core could be replaced with other heterocyclic systems like indole (B1671886), indazole, or benzimidazole (B57391) while maintaining the critical pharmacophoric elements. ekb.eg

Bioisosteric replacement is a strategy used to replace a functional group in a lead compound with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity or pharmacokinetic properties. In the context of this compound, several bioisosteric replacements could be considered:

| Original Group | Potential Bioisosteres | Rationale for Replacement |

| Chloro | -CF3, -CN, -CH3 | Modulate electronic properties, lipophilicity, and metabolic stability. The methyl group, for example, is considered isolipophilic to a chloro substituent. princeton.edu |

| Methyl | -NH2, -OH, -Cl | Alter steric bulk, hydrogen bonding capacity, and lipophilicity. The chloro and methyl groups can sometimes be interchangeable. wiley-vch.de |

| Pyridine | Phenyl, Thiophene, Pyrimidine | Modify basicity, hydrogen bonding patterns, and potential for π-π interactions. |

Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) Approaches

Structure-Based Drug Design (SBDD) relies on the three-dimensional structure of the biological target, typically a protein, to design and optimize ligands. If the crystal structure of the target protein for this compound is available, SBDD techniques can be powerfully applied. Molecular docking simulations could predict the binding mode of the compound within the active site, identifying key interactions. This information would guide the rational design of new derivatives with improved affinity and selectivity. For example, if the pyridinyl group is found to form a crucial hydrogen bond, modifications to this group could be explored to strengthen this interaction.

Ligand-Based Drug Design (LBDD) is employed when the 3D structure of the target is unknown. LBDD methods utilize the information from a set of known active and inactive molecules to build a model that predicts the activity of new compounds. Techniques such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are central to LBDD. A QSAR model could be developed for a series of indoline derivatives to correlate their physicochemical properties with their biological activity. researchgate.net A pharmacophore model would define the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity.

Development of Multi-Targeting Agents based on the Indoline Core

Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple biological pathways. Multi-targeting agents, which are designed to interact with several targets simultaneously, can offer improved efficacy and a lower likelihood of developing drug resistance. researchgate.net The indoline scaffold is a versatile platform for the development of multi-target drugs, particularly multi-target kinase inhibitors. ekb.eg

Kinases are a family of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in many diseases. Several indoline-based compounds have been developed as inhibitors of multiple kinases. For example, sunitinib, an indolin-2-one derivative, is a multi-target tyrosine kinase inhibitor approved for the treatment of certain cancers. ekb.eg

A hypothetical drug discovery program for this compound could aim to develop a multi-target kinase inhibitor. The indoline core could serve as the hinge-binding motif, while the substituents at the 2, 5, and 7 positions could be modified to achieve potent and balanced inhibition against a desired set of kinases.

| Indoline-Based Kinase Inhibitor | Target Kinases | Therapeutic Area |

| Sunitinib | VEGFRs, PDGFRs, KIT, FLT3, RET | Cancer |

| Nintedanib | VEGFRs, FGFRs, PDGFRs | Idiopathic Pulmonary Fibrosis, Cancer |

| Alectinib | ALK, RET | Cancer |

This table presents examples of approved drugs with an indole or indolinone core, illustrating the potential of the scaffold in developing multi-target kinase inhibitors.

Chemoinformatic and Data Mining Applications in Indoline Research

Chemoinformatics and data mining are powerful computational tools that can accelerate the drug discovery process. ekb.eg In the context of indoline research, these approaches can be used in several ways:

Virtual Screening: Large chemical databases can be virtually screened to identify novel indoline-containing compounds that are predicted to be active against a specific target.

Library Design: Chemoinformatic tools can be used to design combinatorial libraries of indoline derivatives with optimal diversity and drug-like properties.

ADMET Prediction: In silico models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new indoline derivatives, helping to prioritize compounds for synthesis and experimental testing.

Data Mining of High-Throughput Screening (HTS) Data: Data mining algorithms can be applied to HTS data to identify structure-activity relationships and to cluster compounds based on their biological profiles.

For a novel scaffold like this compound, chemoinformatic approaches would be invaluable for predicting its potential biological targets and for guiding the design of a focused library of analogues for biological evaluation.

Q & A

Q. How can researchers ensure compliance with intellectual property laws when publishing findings on this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.